3-Bromo-4,5-dimethoxybenzaldehyde

Beschreibung

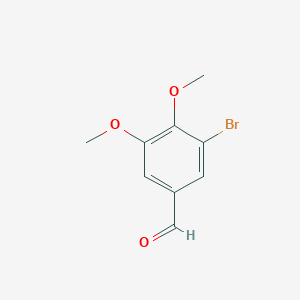

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVODPFGWCUVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219699 | |

| Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-30-7 | |

| Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6948-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6948-30-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-4,5-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CPY647AHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Bromo 4,5 Dimethoxybenzaldehyde

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution stands as the most common and direct route for the synthesis of aryl bromides. nih.gov In the case of veratraldehyde, the two methoxy (B1213986) groups direct incoming electrophiles to the positions ortho and para to them. Due to steric hindrance from the adjacent methoxy and aldehyde groups, the bromine atom is selectively introduced at the C-5 position.

Bromination of Veratraldehyde (3,4-Dimethoxybenzaldehyde)

The direct bromination of veratraldehyde is a widely employed method for synthesizing 3-bromo-4,5-dimethoxybenzaldehyde. This reaction can be carried out using various brominating agents and reaction conditions.

A traditional method for the bromination of aromatic compounds involves the use of molecular bromine (Br₂) in a suitable solvent, such as glacial acetic acid. nih.govquizlet.com In this process, veratraldehyde is dissolved in glacial acetic acid, and a solution of bromine in acetic acid is added, typically at room temperature. The acetic acid acts as a solvent and also helps to polarize the bromine molecule, enhancing its electrophilicity. The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the aromatic ring attacks the polarized bromine molecule.

| Reactant | Reagent | Solvent | Temperature | Yield |

| Veratraldehyde | Molecular Bromine (Br₂) | Glacial Acetic Acid | Room Temperature | Not explicitly stated |

This table summarizes the classical bromination method.

Due to the hazardous and toxic nature of molecular bromine, alternative methods that avoid its direct handling have been developed. sunankalijaga.orgsunankalijaga.org One such safer and more environmentally friendly approach is the in situ generation of bromine from the reaction of potassium bromate (B103136) (KBrO₃), an oxidizing agent, with hydrobromic acid (HBr). sunankalijaga.org This method generates bromine directly within the reaction mixture, minimizing exposure risks.

The synthesis begins by reacting veratraldehyde and potassium bromate in the presence of glacial acetic acid. sunankalijaga.org Hydrobromic acid (47%) is then added dropwise to the stirring mixture at room temperature. The reaction is typically stirred for about an hour. sunankalijaga.org Glacial acetic acid plays a crucial role in the formation of the bromonium ion (Br+), which acts as the electrophile. sunankalijaga.org The reaction progress can be monitored using thin-layer chromatography (TLC). sunankalijaga.org After completion, the mixture is poured into ice water, and any excess bromine is neutralized with a reducing agent like sodium thiosulfate (B1220275) until the color disappears. sunankalijaga.org The solid product is then collected by filtration.

| Reactant | Oxidizing Agent | Acid | Solvent | Temperature | Time |

| Veratraldehyde | KBrO₃ | HBr (47%) | Glacial Acetic Acid | Room Temperature | ~1 hour |

This table details the optimized reaction conditions for in situ bromine generation.

This in situ method has been shown to be effective, producing the desired 2-bromo-4,5-dimethoxybenzaldehyde (B182550) (an alternative nomenclature for this compound) in good yields. sunankalijaga.org A study investigating the scalability of this reaction showed that varying the mass of veratraldehyde had a significant impact on the yield. For instance, using 0.5, 1.0, 2.0, and 3.0 grams of veratraldehyde resulted in yields of 21.63%, 82.03%, 69.38%, and 69.84%, respectively. sunankalijaga.orgsunankalijaga.org The optimal yield of 82.03% was achieved with 1.0 gram of the starting material, suggesting that this scale is particularly efficient under the studied conditions. sunankalijaga.orgsunankalijaga.org

| Starting Mass of Veratraldehyde (g) | Yield (%) |

| 0.5 | 21.63 |

| 1.0 | 82.03 |

| 2.0 | 69.38 |

| 3.0 | 69.84 |

This table presents the yield analysis based on the starting material's mass.

Another variation of the bromination reaction involves using chloroform (B151607) as the solvent. While specific details on the bromination of veratraldehyde in chloroform under an inert atmosphere are not extensively documented in the provided search results, the use of chloroform as a solvent for bromination reactions is known. For instance, the addition of bromine to (+)-1-phenylallyl alcohol has been carried out in dry chloroform. It is plausible that a similar approach could be applied to veratraldehyde, potentially under an inert atmosphere to prevent side reactions.

Regiochemical Control and Positional Isomerism in Bromination

Influence of Methoxy Substituents on Directing Effects

The two methoxy groups (-OCH₃) on the benzene (B151609) ring are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. libretexts.orgorganicchemistrytutor.comwikipedia.org This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the substitution process. youtube.comyoutube.com The increased electron density is most pronounced at the positions ortho and para to the methoxy groups, making these sites more susceptible to electrophilic attack.

In the case of 3,4-dimethoxybenzaldehyde (B141060), the positions ortho to the C4-methoxy group are C3 and C5, while the positions ortho and para to the C3-methoxy group are C2, C4 (already substituted), and C6. The aldehyde group (-CHO), on the other hand, is a deactivating group and a meta-director. organicchemistrytutor.com Therefore, it directs incoming electrophiles to the C5 position.

The combined influence of these groups leads to a complex regiochemical outcome. The strong activating and ortho, para-directing nature of the methoxy groups generally outweighs the deactivating and meta-directing effect of the aldehyde. This results in bromination occurring preferentially at the positions activated by the methoxy groups. Consequently, the direct bromination of 3,4-dimethoxybenzaldehyde often yields a mixture of isomers, with the 2-bromo and 6-bromo isomers being significant products. The formation of 2-bromo-4,5-dimethoxybenzaldehyde has been reported in several studies. mdma.chgoogle.com

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | C4 | Activating | Ortho, Para (to C3 & C5) |

| Methoxy (-OCH₃) | C3 | Activating | Ortho, Para (to C2 & C6) |

| Aldehyde (-CHO) | C1 | Deactivating | Meta (to C3 & C5) |

Minimization of Dibromination Byproducts

The strong activation of the aromatic ring by two methoxy groups not only influences the position of the initial bromination but also increases the likelihood of a second bromination, leading to the formation of dibrominated byproducts. To minimize this, careful control of the reaction conditions is essential.

Strategies to reduce dibromination include:

Stoichiometric Control: Using a precise 1:1 molar ratio of the substrate to the brominating agent can limit the extent of multiple brominations.

Reaction Temperature: Conducting the reaction at lower temperatures generally reduces the reaction rate and can enhance selectivity for monobromination.

Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over molecular bromine (Br₂) to control the reactivity and prevent over-bromination. researchgate.net The use of NBS in the presence of a catalyst or in a specific solvent system can offer greater control. mdpi.comnih.gov

Multi-Step Synthesis Routes

Given the challenges in controlling regioselectivity in the direct bromination of 3,4-dimethoxybenzaldehyde, multi-step synthesis routes starting from precursors where the desired substitution pattern is more readily achieved are often employed.

From 4-Hydroxy-5-methoxybenzaldehyde Precursors

A common and effective strategy involves the use of 4-hydroxy-5-methoxybenzaldehyde (vanillin) and its derivatives as starting materials. This approach allows for the introduction of the bromo group at the desired position before the final methoxy group is installed.

The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde, also known as 5-bromovanillin (B1210037), is a well-established reaction. mdma.chguidechem.comchemsrc.comnih.gov In this precursor, the hydroxyl group (-OH) is a very strong activating ortho-, para-director, while the methoxy group is also an ortho-, para-director, and the aldehyde is a meta-director. The powerful directing effect of the hydroxyl group, in concert with the methoxy group, strongly favors electrophilic substitution at the position ortho to the hydroxyl group and meta to the aldehyde, which is the C5 position. This leads to the highly regioselective formation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

| Starting Material | Brominating Agent | Product | Reference |

| 4-Hydroxy-5-methoxybenzaldehyde (Vanillin) | Bromine in acetic acid | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | mdma.ch |

Once 3-bromo-4-hydroxy-5-methoxybenzaldehyde is obtained, the final step is the methylation of the hydroxyl group to yield this compound. This is typically achieved using a suitable methylating agent in the presence of a base.

Common methylation strategies include:

Dimethyl Sulfate: A widely used and effective methylating agent. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like acetone.

Methyl Iodide: Another effective methylating agent, often used with a base like potassium carbonate or sodium hydride.

Sodium Methoxide (B1231860) with a Copper Catalyst: In some cases, a copper-catalyzed methoxylation can be employed. For instance, the conversion of 5-bromovanillin to syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) has been achieved using sodium methoxide with cuprous chloride, and a similar principle can be applied for methylation. mdma.ch

The choice of methylation strategy can depend on factors such as the scale of the reaction, the desired purity of the product, and the handling requirements of the reagents.

| Precursor | Methylating Agent/Conditions | Product | Reference |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Dimethyl sulfate, Potassium carbonate | This compound | mdma.ch |

Alternative and Emerging Synthetic Protocols

Preparation from 3,4-Dimethoxybenzyl Alcohol Derivatives

An alternative pathway to this compound involves a two-step process commencing with the oxidation of a 3,4-dimethoxybenzyl alcohol derivative, followed by regioselective bromination. This method provides a viable route from a different starting material compared to the direct bromination of veratraldehyde.

The initial step focuses on the selective oxidation of 3,4-dimethoxybenzyl alcohol (also known as veratryl alcohol) to 3,4-dimethoxybenzaldehyde (veratraldehyde). Research has demonstrated the efficacy of various catalytic systems for this transformation under mild conditions. For instance, the use of a copper oxide catalyst supported on SBA-15 (CuO/SBA-15) with tert-butyl hydroperoxide (TBHP) as the oxidant has been shown to be effective. researchgate.net This heterogeneous catalytic system allows for high conversion rates of veratryl alcohol to veratraldehyde with excellent selectivity. researchgate.net The reaction is typically carried out at temperatures ranging from 40 to 100 °C. researchgate.net Another approach involves the reduction of 3,4-dimethoxybenzaldehyde using sodium borohydride (B1222165) (NaBH4) to produce 3,4-dimethoxybenzyl alcohol, which can then be halogenated. ijcea.org

Once 3,4-dimethoxybenzaldehyde is obtained, the subsequent step is the regioselective bromination at the C-5 position to yield this compound. A patented method describes the reaction of 3,4-dimethoxybenzaldehyde with bromine in acetic acid. google.com This process involves dissolving 3,4-dimethoxybenzaldehyde and bromine in acetic acid and allowing the reaction to proceed, which results in the precipitation of 2-bromo-4,5-dimethoxybenzaldehyde as a white crystalline solid. google.com The reaction can be conducted over a range of temperatures and durations. google.com

Table 1: Oxidation of 3,4-Dimethoxybenzyl Alcohol

| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity for 3,4-dimethoxybenzaldehyde (%) |

| CuO(10 wt. %)/SBA-15 | TBHP | Not specified | 40-100 | 82.5 | 100 |

Table 2: Bromination of 3,4-Dimethoxybenzaldehyde

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Product |

| 3,4-Dimethoxybenzaldehyde | Bromine | Acetic Acid | 0-110 | 1-24 | 2-Bromo-4,5-dimethoxybenzaldehyde |

Condensation Reactions Utilizing this compound as a Starting Material

The aldehyde functional group of this compound makes it a valuable substrate for various condensation reactions, leading to the synthesis of more complex molecular architectures. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

One of the most significant applications is in the Claisen-Schmidt condensation , which involves the reaction of an aldehyde or ketone with an enolizable carbonyl compound. For instance, this compound can be reacted with 5'-bromo-2'-hydroxyacetophenone (B72681) in the presence of a base like potassium hydroxide (B78521) (KOH) in ethanol (B145695) under reflux conditions. mdpi.com This reaction yields an α,β-unsaturated chalcone (B49325), which can then serve as a precursor for the synthesis of flavone (B191248) derivatives. mdpi.com The Claisen-Schmidt condensation is a crucial step in the construction of the flavone core. mdpi.com

Another important condensation reaction is the Knoevenagel condensation . This reaction typically involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. A patented process describes the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with acetonitrile (B52724) in an organic solvent. google.com This reaction leads to the formation of 2-bromo-4,5-dimethoxycinnamonitrile, which can be further reduced to other valuable intermediates. google.com

These condensation reactions highlight the utility of this compound as a versatile building block in the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Table 3: Examples of Condensation Reactions with this compound

| Reaction Type | Reactants | Catalyst/Base | Solvent | Product |

| Claisen-Schmidt | This compound, 5'-bromo-2'-hydroxyacetophenone | Potassium Hydroxide (KOH) | Ethanol | α,β-unsaturated chalcone |

| Knoevenagel | 2-Bromo-4,5-dimethoxybenzaldehyde, Acetonitrile | Not specified | Organic Solvent | 2-Bromo-4,5-dimethoxycinnamonitrile |

Chemical Reactivity and Transformation Studies of 3 Bromo 4,5 Dimethoxybenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is the primary site of reactivity in 3-Bromo-4,5-dimethoxybenzaldehyde, participating in a range of chemical transformations.

Oxidation to 3-Bromo-4,5-dimethoxybenzoic Acid

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, yielding 3-Bromo-4,5-dimethoxybenzoic acid. This transformation is a fundamental process in organic synthesis, often achieved using common oxidizing agents. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of a structurally similar compound, 2-bromo-4,5-dimethoxy toluene, to 2-bromo-4,5-dimethoxybenzoic acid has been reported using potassium permanganate (B83412) (KMnO4) under the catalysis of tetrabutyl ammonium (B1175870) bromide. google.com This suggests that a similar methodology could be effectively applied to oxidize this compound.

Table 1: Plausible Reaction Conditions for the Oxidation of this compound

| Oxidizing Agent | Catalyst | Solvent | Temperature Range (°C) |

| Potassium Permanganate (KMnO4) | Tetrabutyl Ammonium Bromide | Aqueous Solution | 50 - 90 |

Note: This data is inferred from the oxidation of a related compound. google.com

Reduction to 3-Bromo-4,5-dimethoxybenzyl Alcohol

The reduction of the aldehyde group in this compound to a primary alcohol, 3-Bromo-4,5-dimethoxybenzyl alcohol, is a common and predictable transformation. This is typically accomplished using hydride-based reducing agents. Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are well-established for the reduction of aldehydes to primary alcohols. masterorganicchemistry.comharvard.edu The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.

Table 2: Common Reducing Agents for the Synthesis of 3-Bromo-4,5-dimethoxybenzyl Alcohol

| Reducing Agent | Typical Solvent(s) | General Reactivity |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol (B145695) | Reduces aldehydes and ketones. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | A more powerful reducing agent, reduces a wider range of functional groups including esters and carboxylic acids. harvard.edu |

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules.

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to the aldehyde would result in the formation of a secondary alcohol after an acidic workup. For instance, the reaction with methylmagnesium bromide would yield 1-(3-Bromo-4,5-dimethoxyphenyl)ethanol. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon. youtube.com

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. masterorganicchemistry.comlibretexts.org Reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would produce 1-Bromo-2,3-dimethoxy-5-vinylbenzene. This reaction is highly valuable for its regioselectivity in forming the carbon-carbon double bond. libretexts.org

Condensation Reactions for Derivative Synthesis

Condensation reactions involving the aldehyde group of this compound are crucial for the synthesis of various derivatives, including Schiff bases and chalcones.

The reaction of this compound with primary amines leads to the formation of Schiff bases (or imines). This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These reactions are often catalyzed by an acid or base. While specific examples with this compound are not prevalent in the searched literature, the formation of Schiff bases from the related 3,4-dimethoxybenzaldehyde (B141060) is well-documented, suggesting a similar reactivity pattern. nih.gov

Chalcones are synthesized through a base-catalyzed condensation reaction, typically a Claisen-Schmidt condensation, between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). This compound can serve as the aldehyde component in this reaction. For example, its reaction with acetophenone in the presence of a base like sodium hydroxide (B78521) would yield (E)-1-phenyl-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one. The synthesis of various brominated chalcone (B49325) derivatives has been reported, highlighting the utility of this reaction.

Reactions with Cyanoacetic Acid and Acetonitrile (B52724)

The aldehyde functional group in this compound readily undergoes condensation reactions with active methylene (B1212753) compounds, such as cyanoacetic acid and acetonitrile. These reactions, typically of the Knoevenagel type, are fundamental for the formation of new carbon-carbon double bonds and the synthesis of various substituted styrenes and cinnamic acid derivatives. wikipedia.org

The Knoevenagel condensation involves the nucleophilic addition of a carbanion, generated from the active methylene compound in the presence of a weak base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.orgyoutube.com

A specific example of this reactivity is the piperidine-catalyzed Knoevenagel condensation of this compound with octyl cyanoacetate. researchgate.net This reaction leads to the formation of the corresponding octyl 2-cyano-3-(3-bromo-4,5-dimethoxyphenyl)acrylate, a trisubstituted ethylene (B1197577) derivative. researchgate.net While this specific example uses an ester of cyanoacetic acid, the parent acid is expected to react similarly, potentially undergoing decarboxylation under certain conditions to yield the corresponding cinnamonitrile.

The general reaction conditions for the Knoevenagel condensation of aromatic aldehydes with cyanoacetic acid or its esters often involve a weak base as a catalyst, such as piperidine (B6355638) or an amine salt, and can be carried out in various solvents, including ethanol or toluene, sometimes with azeotropic removal of water. scielo.org.mx

The reaction with acetonitrile to form 3-(3-bromo-4,5-dimethoxyphenyl)acrylonitrile would proceed via a similar mechanism, where a strong base is required to deprotonate the methyl group of acetonitrile to form the nucleophilic cyanomethyl anion.

Below is a representative table of reaction conditions for the Knoevenagel condensation of this compound with active methylene compounds.

Table 1: Representative Knoevenagel Condensation Reactions of this compound

| Active Methylene Compound | Catalyst/Base | Solvent | Product |

|---|---|---|---|

| Octyl cyanoacetate | Piperidine | Not specified | Octyl 2-cyano-3-(3-bromo-4,5-dimethoxyphenyl)acrylate researchgate.net |

| Cyanoacetic acid | Piperidine/Pyridine | Ethanol/Toluene | 2-Cyano-3-(3-bromo-4,5-dimethoxyphenyl)acrylic acid |

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring of this compound is a key site for chemical modification, allowing for the introduction of a wide range of substituents through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for this compound. The success of an SNAr reaction depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.orgmasterorganicchemistry.com In this compound, the aldehyde group is electron-withdrawing and is situated meta to the bromine. The methoxy (B1213986) groups are electron-donating by resonance and slightly electron-withdrawing by induction.

The regioselectivity of nucleophilic attack is directed to the carbon bearing the bromine atom. Potential nucleophiles for this transformation include alkoxides, amines, and thiolates. Given the moderate activation of the substrate, harsh reaction conditions would likely be necessary, potentially leading to competing side reactions.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the derivatization of the aryl bromide moiety in this compound. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are widely employed to form new carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is highly efficient for the formation of biaryl structures. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 3-aryl-4,5-dimethoxybenzaldehyde derivative. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction conditions. organic-chemistry.orgharvard.edu

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. arkat-usa.org Reacting this compound with an alkene like styrene (B11656) would lead to the formation of a stilbene (B7821643) derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This is a highly valuable transformation for the synthesis of arylamines. The reaction of this compound with a primary or secondary amine would yield the corresponding 3-amino-4,5-dimethoxybenzaldehyde (B13003296) derivative. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance. libretexts.orgbeilstein-journals.org

The following table provides representative conditions for these cross-coupling reactions as they would apply to this compound, based on established protocols for similar aryl bromides.

Table 2: Representative Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 3-Aryl-4,5-dimethoxybenzaldehyde |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF/Water | 4,5-Dimethoxy-3-(2-phenylethenyl)benzaldehyde |

Derivatives and Analogs of 3 Bromo 4,5 Dimethoxybenzaldehyde: Synthesis and Research

Synthesis of Bioactive Derivatives

3-Bromo-4,5-dimethoxybenzaldehyde serves as a versatile starting material for the synthesis of a variety of bioactive derivatives. Its chemical structure allows for a range of modifications, leading to compounds with potential applications in medicinal chemistry and materials science.

Precursor for 5-Hydroxytryptamine-4,7-dione Hydrochloride

While direct synthesis of 5-Hydroxytryptamine-4,7-dione Hydrochloride from this compound is not explicitly detailed in the provided search results, the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904), has been shown to exhibit significant antioxidant properties. This natural compound, isolated from marine red algae, protects skin cells from oxidative damage by activating the Nrf2/HO-1 pathway. nih.gov This suggests that derivatives of this compound, following demethylation to reveal the hydroxyl groups, could be explored for similar cytoprotective effects.

Preparation of Benzofuran (B130515) and Indole (B1671886) Derivatives

The synthesis of benzofuran and indole derivatives, which are significant heterocyclic compounds in medicinal chemistry, can be achieved from precursors related to this compound. researchgate.net A general approach involves the palladium-catalyzed domino Sonogashira coupling followed by a cyclization reaction of 2-iodoarenes and alkynes. researchgate.net This methodology allows for the construction of the benzofuran and indole frameworks. researchgate.net While the direct use of this compound in this specific domino reaction is not detailed, its structural motif is relevant to the synthesis of substituted benzofurans. For instance, the synthesis of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles (BFTIs) has been reported starting from 3-chlorobenzofuran-2-carbaldehydes, which undergo a series of reactions including nucleophilic substitution and cyclization to form the desired fused heterocyclic systems. nih.gov

Synthesis of 3-Bromo-N-cyclohexyl-4,5-dimethoxybenzylidenimine

The synthesis of Schiff bases, such as 3-Bromo-N-cyclohexyl-4,5-dimethoxybenzylidenimine, from this compound is a standard reaction in organic chemistry. This typically involves the condensation of the aldehyde with a primary amine, in this case, cyclohexylamine, often with acid catalysis and removal of water to drive the reaction to completion. While a specific procedure for this exact compound was not found, the general methodology is well-established.

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |

| 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | n-butyllithium, acetonitrile (B52724) | THF | -60 °C | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Not specified | google.com |

| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Sodium amide | Liquid NH3 | Ambient | Not specified | Not specified | google.comgoogle.com |

Synthesis of 3-Benzylidenechroman-4-one Derivatives

This compound can be utilized in Claisen-Schmidt condensation reactions to form chalcones, which are precursors to flavones and related structures. For example, the reaction of 5′-bromo-2′-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde (B141060) under basic conditions yields the corresponding α,β-unsaturated chalcone (B49325). mdpi.com This chalcone can then undergo further reactions to construct the flavone (B191248) core. mdpi.com This demonstrates the utility of substituted benzaldehydes like this compound in building complex flavonoid skeletons.

Structural Modification and Reactivity Studies of Derivatives

The bromine atom and the aldehyde group in this compound and its derivatives are key functional handles for further structural modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. researchgate.netmdpi.com The aldehyde group is reactive towards nucleophiles and can be converted into a wide range of other functional groups, including alcohols, amines, and nitriles. sciencemadness.org

The reactivity of the aromatic ring is influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromo and aldehyde substituents. These substituents direct the regioselectivity of further electrophilic aromatic substitution reactions.

Relationship to Other Halogenated Dimethoxybenzaldehydes

The chemical landscape of halogenated dimethoxybenzaldehydes is populated by a variety of structural isomers, each distinguished by the specific placement of the halogen atom and methoxy groups on the benzaldehyde (B42025) framework. This compound, also known as 5-bromoveratraldehyde, is just one of several isomers, and its relationship to these other compounds is primarily defined by this isomerism, which in turn dictates their synthetic pathways and chemical properties. nih.govmdma.ch

The position of the bromine atom relative to the aldehyde and methoxy groups is a critical determinant of the molecule's reactivity and electronic properties. The isomers vary in the electrophilicity of the aldehyde carbon, the nucleophilicity of the aromatic ring, and their steric hindrance, which influences their role as intermediates in organic synthesis.

A significant isomer is 2-Bromo-4,5-dimethoxybenzaldehyde (B182550) , sometimes referred to as 6-bromoveratraldehyde. tcichemicals.com Research has detailed its synthesis from veratraldehyde (3,4-dimethoxybenzaldehyde) through electrophilic aromatic substitution. sunankalijaga.orgsunankalijaga.org In one method, potassium bromate (B103136) (KBrO₃) in the presence of hydrobromic acid is used as an in situ source of bromine, reacting with veratraldehyde in acidic conditions to yield the 2-bromo product. sunankalijaga.orgsunankalijaga.org This reaction produces a grayish-white solid with a melting point of 142-144 °C. sunankalijaga.orgsunankalijaga.org

Another key isomer is 6-Bromo-2,3-dimethoxybenzaldehyde . cymitquimica.comchembk.comsigmaaldrich.com This compound serves as a building block in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. cymitquimica.com Its distinct substitution pattern offers different synthetic possibilities compared to the 3-bromo and 2-bromo isomers.

The synthesis of these isomers often starts from common precursors. For instance, both this compound (5-bromoveratraldehyde) and 2-Bromo-4,5-dimethoxybenzaldehyde can be prepared from veratraldehyde. mdma.chsunankalijaga.org The specific reaction conditions and brominating agents used direct the position of bromination on the veratraldehyde ring. The synthesis of 5-bromoveratraldehyde can also be achieved by the methylation of 5-bromovanillin (B1210037). mdma.ch

Other related isomers include 4-Bromo-2,5-dimethoxybenzaldehyde (B105343) and 3-Bromo-2,6-dimethoxybenzaldehyde , each with its unique substitution pattern and resulting chemical characteristics. nih.govguidechem.com The synthesis of 4-bromo-2,5-dimethoxybenzaldehyde can be approached by formylating 1-bromo-2,5-dimethoxybenzene. sciencemadness.org

Beyond direct isomers, analogs such as 3-Bromo-4,5-dihydroxybenzaldehyde have been a subject of research. This compound, isolated from marine red algae, has demonstrated notable biological activities, including antioxidant and cytoprotective effects in skin cells by activating the Nrf2/HO-1 pathway. nih.gov While structurally similar, the presence of hydroxyl groups instead of methoxy groups significantly alters its properties, particularly its solubility and potential for hydrogen bonding.

The table below summarizes the key structural isomers of brominated dimethoxybenzaldehyde, highlighting their fundamental chemical properties.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| This compound | This compound | C₉H₉BrO₃ | 245.07 | 6948-30-7 | 105-108 |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | 5392-10-9 | 142-144 sunankalijaga.org |

| 6-Bromo-2,3-dimethoxybenzaldehyde | 6-Bromo-2,3-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | 53811-50-0 | N/A |

| 4-Bromo-2,5-dimethoxybenzaldehyde | 4-Bromo-2,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | 31558-41-5 | N/A |

| 3-Bromo-2,6-dimethoxybenzaldehyde | 3-Bromo-2,6-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | 29866-51-1 | N/A |

| 3-Bromo-4,5-dihydroxybenzaldehyde | 3-Bromo-4,5-dihydroxybenzaldehyde | C₇H₅BrO₃ | 217.02 | 52288-63-4 | N/A |

Spectroscopic Characterization and Elucidation of 3 Bromo 4,5 Dimethoxybenzaldehyde and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum. For aromatic aldehydes, the conjugation of the carbonyl group with the benzene (B151609) ring lowers the frequency of the C=O stretching vibration compared to saturated aliphatic aldehydes. researchgate.netthieme-connect.de This absorption for aromatic aldehydes typically appears in the range of 1710-1685 cm⁻¹. researchgate.net

In a study of the closely related isomer, 2-bromo-4,5-dimethoxybenzaldehyde (B182550), the C=O stretching vibration was observed at 1674 cm⁻¹. chemcd.com This value falls within the expected range for an aromatic aldehyde and is indicative of the electronic effect of the substituted benzene ring on the carbonyl bond. The presence of electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom influences the electron density around the ring and, consequently, the resonance effect on the aldehyde group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) in 2-bromo-4,5-dimethoxybenzaldehyde chemcd.com |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1710-1685 | 1674 |

| Aromatic Ring | C=C Stretch | 1600-1450 | 1589 and 1504 |

| Alkyl Halide | C-Br Stretch | 690-515 | 1018 |

| Ether | C-O Stretch | 1300-1000 | 1273 and 1157 |

The carbon-bromine (C-Br) stretching vibration is typically observed in the fingerprint region of the IR spectrum, which is often complex. The absorption for C-Br bonds generally appears in the range of 690-515 cm⁻¹. rsc.orgchemicalbook.com However, its position can be influenced by the nature of the molecule. In the analysis of 2-bromo-4,5-dimethoxybenzaldehyde, the C-Br vibration was identified at an absorption peak of 1018 cm⁻¹. chemcd.com This is higher than the typical range for simple alkyl bromides and reflects its attachment to an aromatic ring. Other characteristic peaks for this molecule include the C=C aromatic ring stretches at 1589 and 1504 cm⁻¹ and the C-O ether stretches at 1273 and 1157 cm⁻¹. chemcd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, revealing insights into the molecular structure through chemical shifts, signal integrations, and spin-spin coupling patterns.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the methoxy group protons.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.0 and 10.0 ppm.

Aromatic Protons (Ar-H): The benzene ring has two protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as two distinct signals. Their chemical shifts will be influenced by the electronic effects of the substituents. The aldehyde group is electron-withdrawing, while the methoxy groups are electron-donating, and the bromine atom is electron-withdrawing through induction but can donate via resonance. These protons would likely appear as doublets or singlets depending on their coupling relationships, typically in the range of δ 6.5-8.0 ppm.

Methoxy Protons (-OCH₃): The compound has two methoxy groups at the C4 and C5 positions. The six protons of these two groups are expected to appear as two sharp singlets, as they are not coupled to other protons. Their chemical shifts would typically be in the range of δ 3.5-4.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (CHO) | 9.0 - 10.0 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 6.5 - 8.0 | Singlet (s) or Doublet (d) | 2H |

| Methoxy (OCH₃) | 3.5 - 4.0 | Singlet (s) | 6H |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns.

The molecular formula for this compound is C₉H₉BrO₃, with a molecular weight of approximately 245.07 g/mol . chemcd.comresearchgate.net A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak. researchgate.net

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 relative abundance (approximately 50.7% and 49.3%, respectively). researchgate.net This results in two molecular ion peaks separated by 2 m/z units:

The M+ peak, corresponding to the molecule containing the ⁷⁹Br isotope.

The M+2 peak, corresponding to the molecule containing the ⁸¹Br isotope.

These two peaks will have an intensity ratio of approximately 1:1. researchgate.net For this compound, the mass spectrum would therefore exhibit a pair of peaks at m/z values corresponding to the masses of [C₉H₉⁷⁹BrO₃]⁺ and [C₉H₉⁸¹BrO₃]⁺. A GC-MS analysis of the isomer 2-bromo-4,5-dimethoxybenzaldehyde reported a molecular ion (M+) with an m/z of 244, corresponding to the mass of the molecule with the ⁷⁹Br isotope. chemcd.com The presence of this nearly equal intensity M+ and M+2 doublet is a definitive indicator of a molecule containing a single bromine atom.

| Ion | Isotope Composition | Expected m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₉H₉⁷⁹BrO₃ | ~244 | ~100% |

| [M+2]⁺ | C₉H₉⁸¹BrO₃ | ~246 | ~98% |

Fragmentation Pattern Interpretation

Mass spectrometry (MS) provides critical information regarding the molecular weight and structural features of a compound through analysis of its fragmentation pattern upon ionization. The mass spectrum of this compound is characterized by several key fragments that arise from the cleavage of its functional groups.

The most notable feature in the mass spectrum is the molecular ion peak (M+). Due to the presence of a bromine atom, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively), the molecular ion appears as a pair of peaks of almost equal intensity, [M]+ and [M+2]+. miamioh.edu Given the molecular weight of 245.07 g/mol , these peaks are observed at m/z 244 and 246. chemcd.comuni.lu

The fragmentation of this compound typically proceeds through several predictable pathways:

Loss of a Hydrogen Radical (M-1): A peak at m/z 243/245 can be observed due to the loss of a hydrogen atom from the aldehyde group, forming a stable acylium ion.

Loss of a Methyl Radical (M-15): Cleavage of a methyl group from one of the methoxy substituents results in a fragment at m/z 229/231.

Loss of a Methoxy Radical (M-31): The loss of a complete methoxy group leads to a fragment ion at m/z 213/215.

Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen atom, the resulting ion can lose carbon monoxide, a characteristic fragmentation of aldehydes, leading to a peak at m/z 215/217.

Loss of Bromine Radical (M-79/81): Cleavage of the carbon-bromine bond results in a significant peak at m/z 165, corresponding to the 4,5-dimethoxybenzaldehyde cation. This fragmentation is a key diagnostic reference for brominated compounds. oup.com

Table 1: Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Description |

|---|---|---|

| 244/246 | [C₉H₉BrO₃]⁺ | Molecular ion peak ([M]⁺, [M+2]⁺) |

| 229/231 | [C₈H₆BrO₃]⁺ | Loss of a methyl radical (-CH₃) |

| 215/217 | [C₈H₆BrO₂]⁺ | Loss of a hydrogen radical followed by CO loss |

| 165 | [C₉H₉O₃]⁺ | Loss of a bromine radical (-Br) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and semi-volatile compounds like this compound in a mixture. nih.gov

In a typical GC-MS analysis, the compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase coated on the column wall. Substituted benzaldehydes are routinely analyzed using non-polar or mid-polarity columns. researchgate.netnist.gov The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions.

After eluting from the GC column, the separated compound enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification by matching it against spectral libraries or through interpretation of the fragmentation pattern as described previously. nih.gov This method is not only qualitative but can also be quantitative, where the peak area of a characteristic ion fragment is used to determine the compound's concentration. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of Substituted Benzaldehydes

| Parameter | Typical Value/Condition |

|---|---|

| GC System | |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5ms) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp 50-100°C, ramped to 280-300°C |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture and to assess the purity of a compound. chemistryhall.com For this compound, TLC is an effective tool for monitoring reaction progress and confirming the presence of a single product.

The process involves spotting a dilute solution of the compound onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel. orgchemboulder.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. orgchemboulder.com

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. chemistryhall.com The Rf value is dependent on the specific stationary and mobile phases used. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. rochester.edu The purity is assessed by the presence of a single spot on the developed plate.

Table 3: Common TLC Solvent Systems for Aromatic Aldehydes

| Solvent System (v/v) | Polarity | Expected Rf Range |

|---|---|---|

| Hexane : Ethyl Acetate (4:1) | Low to Medium | 0.2 - 0.4 |

| Hexane : Ethyl Acetate (2:1) | Medium | 0.4 - 0.6 |

| Dichloromethane (100%) | Medium | 0.5 - 0.7 |

| Petroleum Ether : Diethyl Ether (7:3) | Low to Medium | 0.3 - 0.5 |

Note: Rf values are indicative and can vary based on exact TLC plate specifications, chamber saturation, and temperature.

Advanced Spectroscopic Techniques for Structural Confirmation

While MS provides fragmentation data, advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are essential for the complete and unambiguous confirmation of the molecular structure of this compound.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum, and its chemical shift (δ) is indicative of its electronic environment. For this compound, distinct signals are expected for the aldehyde carbonyl carbon, the six aromatic carbons, and the two methoxy carbons. The chemical shifts for isomers like 5-bromo-2,3-dimethoxybenzaldehyde show the aldehyde carbon around 188.7 ppm, aromatic carbons between 117 and 154 ppm, and methoxy carbons at 62.5 and 56.5 ppm, providing a reference for expected values. scielo.br

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| C=O | ~190 | Aldehyde Carbonyl |

| C-4 | ~153 | Aromatic Carbon (bearing -OCH₃) |

| C-5 | ~148 | Aromatic Carbon (bearing -OCH₃) |

| C-1 | ~132 | Aromatic Carbon (bearing -CHO) |

| C-3 | ~118 | Aromatic Carbon (bearing -Br) |

| C-2 | ~115 | Aromatic CH |

| C-6 | ~112 | Aromatic CH |

| O-CH₃ | ~56 | Methoxy Carbons |

Note: These are predicted values; actual experimental values may vary slightly.

2D NMR Spectroscopy techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.

COSY would show correlations between adjacent protons, for instance, between the two aromatic protons.

HSQC would correlate each proton to the carbon atom it is directly attached to, confirming the assignments of the aromatic CH groups.

HMBC would reveal longer-range (2-3 bond) correlations, for example, from the methoxy protons to their attached aromatic carbon, or from the aldehyde proton to the C-1 and C-2 aromatic carbons, providing definitive proof of the substituent placement on the aromatic ring.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic structure and conjugation. Aromatic aldehydes exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. For 3,4-dimethoxybenzaldehyde (B141060), a related compound, strong absorption is seen around 325-340 nm. researchgate.net The spectrum of this compound is expected to show similar strong absorption bands, influenced by the electronic effects of the bromine and methoxy substituents on the benzaldehyde (B42025) chromophore.

Table 5: Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Transition Type | Approximate λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* | ~280 - 320 | Substituted Benzene Ring |

| n → π* | ~330 - 360 | Carbonyl Group (C=O) |

Advanced Research Applications and Biological Relevance of 3 Bromo 4,5 Dimethoxybenzaldehyde

Role in Complex Organic Molecule Synthesis

3-Bromo-4,5-dimethoxybenzaldehyde serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules. sunankalijaga.org Its structure, featuring a reactive aldehyde group and a substituted aromatic ring, makes it a versatile building block in organic chemistry. sunankalijaga.org The bromo and methoxy (B1213986) substituents on the benzene (B151609) ring influence its reactivity and provide handles for further functionalization. sunankalijaga.orggoogle.com

One of the primary applications of this compound is in the preparation of aryl bromides, which are themselves important precursors in numerous organic syntheses. sunankalijaga.org The addition of a bromine atom to an aromatic ring is a fundamental reaction, and this compound provides a readily available source of this structural motif. sunankalijaga.org

For instance, it is used as a starting material in the synthesis of 2-bromo-4,5-dimethoxy benzenepropanenitrile. google.com This multi-step synthesis first involves the bromination of 3,4-dimethoxy benzaldehyde (B42025) to yield 2-bromo-4,5-dimethoxybenzaldehyde (B182550). google.com This intermediate is then further reacted to produce the target nitrile compound. google.com

Furthermore, derivatives of this compound are explored in the synthesis of natural products and their analogues. For example, it is a precursor in the synthesis of 2-(3-bromo-4,5-dimethoxyphenyl)acetonitrile and subsequently 2-(3-bromo-4,5-dimethoxyphenyl)acetic acid. nih.gov These transformations highlight the utility of the aldehyde group in chain elongation and the introduction of other functional groups. nih.gov The resulting acetic acid derivative can then be demethylated to produce dihydroxyphenyl acetic acids, which are related to naturally occurring bromophenols. nih.gov

The compound also plays a role in the synthesis of other significant chemical intermediates like 3,4,5-trimethoxybenzaldehyde, a key component in the production of the antibacterial agent trimethoprim. researchgate.netgoogle.com

Medicinal Chemistry and Bioactive Compound Development

The structural framework of this compound and its derivatives has garnered significant interest in medicinal chemistry due to a wide range of biological activities. nih.govmdpi.com

Antimicrobial Properties of Derivatives

Derivatives of this compound have been investigated for their antimicrobial potential. While direct data on the antimicrobial activity of the parent compound is limited, related bromophenol and dihydropyrimidine (B8664642) derivatives have shown notable effects against various pathogens. nih.govnih.gov For example, some bromophenol derivatives exhibit antimicrobial properties. nih.gov

In a study on novel dihydropyrimidine derivatives, significant inhibitory activity was observed against pathogenic bacteria, with some compounds showing a minimum inhibitory concentration (MIC) of 32 and 64 μg/ml. nih.gov Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, along with the Gram-positive bacterium Staphylococcus aureus, were among the most susceptible. nih.gov Several of these compounds also demonstrated considerable antifungal activity, with an MIC of 32 μg/ml against Aspergillus niger and Candida albicans. nih.gov This suggests that the incorporation of structural motifs derived from or related to this compound could lead to the development of new antimicrobial agents.

Antioxidant Activity and Oxidative Stress Protection

Derivatives of this compound have demonstrated significant antioxidant properties and the ability to protect cells from oxidative stress. nih.govmdpi.comnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. nih.gov

Studies have shown that certain bromophenol derivatives can effectively scavenge free radicals and reduce metal ions, indicating their antioxidant potential. nih.gov For instance, in a ferric reducing antioxidant power (FRAP) assay, the derivative 2-(3-bromo-4,5-dihydroxyphenyl)acetic acid (25) showed a higher reducing ability than the standard antioxidants BHA and BHT. nih.gov Similarly, in a cupric reducing antioxidant capacity (CUPRAC) assay, several derivatives exhibited potent reducing capabilities. nih.gov

Modulation of Nrf2/HO-1 Pathway in Keratinocytes

A closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB), has been shown to protect human keratinocytes (skin cells) from oxidative damage by activating the Nrf2/HO-1 pathway. nih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. nih.gov

Under normal conditions, Nrf2 is kept inactive by Keap1. nih.gov However, in the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). nih.gov HO-1 plays a crucial role in cytoprotection against oxidative damage. nih.gov

Research has demonstrated that 3-BDB treatment in HaCaT keratinocytes leads to an increase in both HO-1 mRNA and protein expression in a time- and concentration-dependent manner. nih.govresearchgate.net This upregulation of HO-1 is mediated by the activation of the Nrf2 pathway. nih.gov Specifically, 3-BDB induces the phosphorylation of ERK and Akt, which in turn leads to the phosphorylation and nuclear accumulation of Nrf2. nih.gov This activation of the Nrf2/HO-1 axis by 3-BDB ultimately protects the keratinocytes from damage induced by hydrogen peroxide (H₂O₂) and UVB radiation. nih.gov

Interestingly, some synthetic derivatives of bromophenols, such as 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene, have been found to increase the expression of HO-1 and another antioxidant enzyme, TrxR1, without affecting Nrf2 expression itself. mdpi.com This suggests that different derivatives may modulate the antioxidant response through varied mechanisms.

Effects on Glutathione (B108866) Synthesizing Enzymes

Potential Anticancer Effects and Apoptosis Induction

Derivatives of this compound have also been explored for their potential as anticancer agents. mdpi.comresearchgate.net For instance, certain acetylated bromophenol derivatives have been shown to inhibit the viability of leukemia K562 cells and induce apoptosis, which is a programmed cell death mechanism that is often dysregulated in cancer. mdpi.com

Furthermore, the related compound 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) has been reported to possess anticancer properties. researchgate.net It has also been shown to attenuate UVB-mediated cellular apoptosis in keratinocytes. nih.gov In studies related to particulate matter (PM2.5)-induced skin damage, 3-BDB was found to reverse PM2.5-induced cell cycle arrest and apoptosis. researchgate.netnih.gov This was associated with a reduction in PM2.5-induced DNA damage and the activation of p53, a tumor suppressor protein. researchgate.netnih.gov

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, significant insights can be drawn from a closely related compound, 3-Bromo-4,5-dihydroxybenzaldehyde. Research on this analogue has demonstrated notable anti-inflammatory effects.

A study investigating the anti-inflammatory properties of 3-Bromo-4,5-dihydroxybenzaldehyde in a mouse model of atopic dermatitis and in RAW 264.7 murine macrophages revealed significant activity. nih.govnih.gov In this research, the compound was shown to suppress the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov Furthermore, the study demonstrated that it exerts its anti-inflammatory effect by inhibiting the phosphorylation of key signaling molecules involved in the inflammatory cascade. nih.govnih.gov

The compound was also found to alleviate atopic dermatitis-like symptoms in mice, as evidenced by reduced serum immunoglobulin E (IgE) levels, decreased ear thickness, and diminished inflammatory cell infiltration in ear tissue. nih.govnih.gov These findings suggest that brominated phenolic compounds have the potential to modulate inflammatory responses.

Antiviral Effects

Currently, there is a lack of specific research in peer-reviewed literature focusing on the antiviral effects of this compound. While studies on various other brominated compounds and benzaldehyde derivatives have shown promise in antiviral research, direct evidence for this specific molecule is not available. nih.govnih.govrsc.org The exploration of its potential antiviral activity remains an open area for future scientific investigation.

Interaction with Cellular Targets (Enzymes, Receptors)

The mechanism of action for the anti-inflammatory effects observed in the related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, involves direct interaction with key cellular signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) at Tyr 701. nih.govnih.gov NF-κB and STAT1 are critical transcription factors that regulate the expression of numerous genes involved in inflammation. By inhibiting their activation, 3-Bromo-4,5-dihydroxybenzaldehyde effectively downregulates the inflammatory response at a cellular level. Direct interaction studies of this compound with specific enzymes or receptors are not yet reported in the scientific literature.

Precursor in Pharmaceutical Synthesis

This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its aldehyde functional group and the substituted aromatic ring make it a versatile starting material for constructing more complex molecular architectures.

Intermediate in Ivabradine Synthesis

One of the most significant applications of this compound is its role as a key precursor in the synthesis of Ivabradine. canterbury.ac.ukmdpi.com Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. The synthesis of Ivabradine involves multiple steps, and this compound is utilized in the early stages to construct the core structure of the final drug molecule. Various synthetic routes have been patented that highlight the importance of this bromo-aldehyde in achieving an efficient and high-yield production of Ivabradine. canterbury.ac.ukmdpi.com

Computational Chemistry Studies

The electronic and structural properties of substituted benzaldehydes, such as this compound, can be investigated using computational chemistry methods. These studies provide valuable insights into the molecule's reactivity, stability, and potential interactions with biological targets.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and reactivity of molecules. mdpi.com While specific DFT studies on this compound are not widely published, the principles of DFT can be applied to understand its chemical behavior.

DFT calculations can determine various molecular properties, including:

Optimized molecular geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic properties: Calculating the distribution of electron density, dipole moment, and molecular electrostatic potential, which can indicate regions of the molecule that are electron-rich or electron-poor and thus susceptible to nucleophilic or electrophilic attack. canterbury.ac.uknih.gov

Spectroscopic properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of the molecule.

For a molecule like this compound, DFT studies could elucidate how the bromo and methoxy substituents influence the reactivity of the aldehyde group and the aromatic ring, providing a theoretical basis for its role in chemical synthesis. canterbury.ac.uknih.gov

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. rsc.orgworldscientific.com This computational tool is essential for understanding and predicting a molecule's response to light, which is fundamental to its spectroscopic properties. rsc.org While specific TD-DFT studies exclusively focused on this compound are not widely available in public literature, the principles of TD-DFT can be applied to elucidate its electronic behavior and potential applications.

DFT studies on similar substituted benzaldehydes have been conducted to understand reaction mechanisms. For instance, research on the reaction between benzaldehyde and its derivatives with other molecules has utilized DFT to map out transition states and reaction pathways. nih.govcanterbury.ac.uk Such studies investigate how different substituents, like the bromo and methoxy groups in this compound, influence the electronic structure and reactivity of the aldehyde group. nih.govcanterbury.ac.uk

For this compound, TD-DFT calculations could predict its ultraviolet-visible (UV-Vis) absorption spectrum. This information is valuable for analytical purposes, such as determining its concentration in a solution or for its potential use as a photosensitizer or in photophysical studies. sielc.com Furthermore, TD-DFT can provide insights into the nature of its excited states, which is crucial for designing molecules with specific photofunctional properties. elsevierpure.com

Key Applications of TD-DFT for this compound:

| Application Area | Description |

|---|---|

| Spectroscopic Analysis | Prediction of UV-Vis absorption spectra for identification and quantification. |

| Photophysical Properties | Understanding the nature of electronic transitions and excited states. |

| Reactivity Prediction | Elucidating how the molecule interacts with light and other chemical species. |

| Materials Design | Guiding the synthesis of new materials with desired optical properties. |

Molecular Dynamics Simulations (Implied for biological interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bohrium.comrsc.org This technique provides a detailed, atomistic view of how molecules behave and interact with their environment, which is particularly useful for understanding biological processes. bohrium.comrsc.org Although specific MD simulation studies on this compound are not readily found, the methodology is highly relevant for exploring its implied biological interactions.

Given that substituted benzaldehydes are known to interact with biological targets such as proteins, MD simulations can be a powerful tool to investigate these interactions. nih.govresearchgate.net For example, if this compound is being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein. bohrium.com These simulations can reveal the key amino acid residues involved in the interaction, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. researchgate.netnih.gov

The insights gained from MD simulations can guide the rational design of more potent and selective derivatives of this compound. By understanding the dynamics of its interaction with a biological target, researchers can make informed decisions about which modifications to the molecule are likely to improve its activity. rsc.org

Potential Insights from MD Simulations of this compound:

| Research Question | How MD Simulations Can Provide Answers |

|---|---|

| Binding Affinity | Calculation of the free energy of binding to a target protein. nih.gov |

| Interaction Stability | Analysis of the persistence of hydrogen bonds and other non-covalent interactions over time. researchgate.net |

| Conformational Changes | Observation of how the protein and ligand structures adapt to each other upon binding. |

| Solvent Effects | Understanding the role of water molecules in mediating the interaction. |

Material Science Applications (General relevance of benzaldehyde derivatives)

Benzaldehyde and its derivatives are versatile building blocks in material science due to their reactive aldehyde group and the tunable properties of the benzene ring. These compounds serve as precursors for a wide range of materials with diverse applications.

One significant area of application is in the synthesis of polymers and specialty plastics. The aldehyde functionality can participate in various polymerization reactions, leading to the formation of novel polymeric structures. Furthermore, benzaldehyde derivatives are used in the production of dyes, such as aniline (B41778) and acridine (B1665455) dyes.

In the field of liquid crystals, benzaldehyde derivatives are valuable for creating liquid crystal materials. Their rigid aromatic core contributes to the formation of stable liquid crystalline phases. The ability to introduce various substituents onto the benzaldehyde scaffold allows for the fine-tuning of the material's properties, such as its mesophase behavior and optical characteristics.

Moreover, substituted benzaldehydes are employed in the synthesis of complex organic molecules with unique architectures, such as triptycenes. These three-dimensional molecules have applications in supramolecular chemistry and the development of new materials with tailored properties. The synthesis of various substituted benzaldehydes is a key step in accessing these advanced materials. acs.orgrug.nl

Examples of Material Science Applications for Benzaldehyde Derivatives:

| Material Type | Role of Benzaldehyde Derivative |

|---|---|

| Polymers | Monomer or cross-linking agent in polymerization reactions. |

| Dyes | Precursor for the synthesis of colored organic compounds. |

| Liquid Crystals | Core structural unit for the formation of liquid crystalline phases. |

| Supramolecular Structures | Building block for the synthesis of complex, three-dimensional molecules. |

Future Research Directions and Unexplored Avenues

Development of Greener and More Efficient Synthetic Pathways

Traditional methods for the bromination of aromatic compounds often involve the use of elemental bromine, which is highly reactive and toxic. sunankalijaga.org Future research is increasingly focused on developing "green" and sustainable synthetic protocols that minimize waste and avoid hazardous reagents. bohrium.comresearchgate.net

One promising approach is the use of in-situ bromine generation. A study on the synthesis of the isomer 2-bromo-4,5-dimethoxybenzaldehyde (B182550) successfully utilized potassium bromate (B103136) (KBrO₃) in acetic acid as a source of electrophilic bromine, avoiding the direct handling of Br₂. sunankalijaga.org This method, an electrophilic aromatic substitution, proved effective, yielding the desired product in good measure. sunankalijaga.org Further investigation could optimize this process for 3-Bromo-4,5-dimethoxybenzaldehyde, exploring different oxidizing agents and solvent systems to improve yield and sustainability. sunankalijaga.orgbohrium.com

Aerobic bromination, which uses oxygen as the terminal oxidant, represents another sustainable alternative. nih.gov Research into transition-metal-free aerobic bromination, potentially catalyzed by ionic liquids, could offer a highly efficient and chemoselective method for producing brominated arenes like this compound. nih.gov The development of such methods would align with the principles of green chemistry by reducing hazardous byproducts and improving atom economy. researchgate.netnih.gov

Table 1: Comparison of Bromination Methods

| Method | Bromine Source | Advantages | Challenges for Research |

|---|---|---|---|

| Traditional | Elemental Bromine (Br₂) | Well-established | Toxic, poor selectivity, hazardous byproducts. nih.gov |

| In-situ Generation | KBrO₃ / HBr | Avoids direct use of Br₂, improved safety. sunankalijaga.org | Optimization of reaction conditions, yield improvement. sunankalijaga.org |

| Aerobic Bromination | HBr or NaBr / O₂ | Sustainable (uses air), high atom economy, potentially metal-free. nih.gov | Catalyst efficiency, substrate scope, process scale-up. nih.gov |

| Photocatalysis | KBr / H₂O₂ | Mild and safe reaction conditions. rsc.org | Catalyst development and tuning for selective mono- or polybromination. rsc.org |

In-depth Mechanistic Studies of Biological Activities

While direct studies on the biological mechanism of this compound are limited, research on structurally similar compounds provides a roadmap for future investigations. For instance, the related marine compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect human keratinocytes from oxidative stress. nih.gov Its protective effect is mediated through the activation of the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative damage. nih.gov

Future research should investigate whether this compound or its derivatives can modulate similar cytoprotective pathways. Mechanistic studies could involve:

Enzyme Assays: To determine if the compound inhibits or activates key enzymes involved in cellular signaling pathways.

Western Blotting and PCR: To analyze the expression levels of proteins and genes (like Nrf2 and HO-1) in response to treatment with the compound. nih.gov

Cell-Based Assays: To observe the effects on cellular processes like apoptosis, proliferation, and response to oxidative stress. nih.gov

Understanding the precise molecular targets and mechanisms of action is crucial for developing this compound or its analogs for potential therapeutic applications. nih.govresearchgate.net

Exploration of Novel Derivatizations for Enhanced Bioactivity